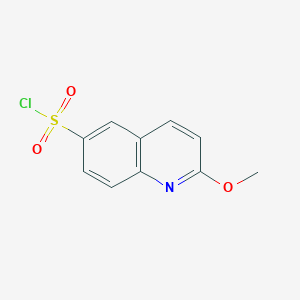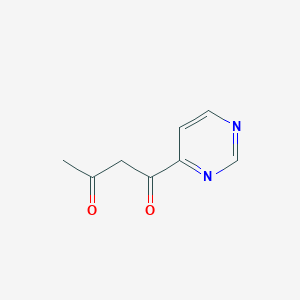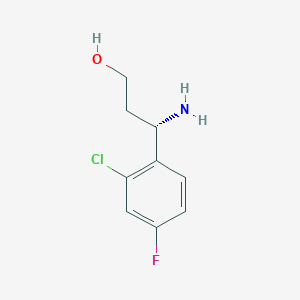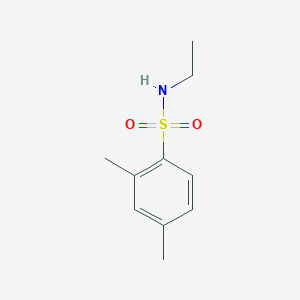
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, along with a hydroxyl group and an aldehyde functional group. It is a derivative of salicylaldehyde and is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde typically involves the bromination, chlorination, and fluorination of salicylaldehyde. One common method includes the following steps:
Bromination: Salicylaldehyde is reacted with bromine in the presence of a catalyst to introduce the bromine substituent.
Chlorination: The brominated product is then treated with chlorine gas or a chlorinating agent to introduce the chlorine substituent.
Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Uniqueness
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine substituents on the benzene ring, along with the presence of both hydroxyl and aldehyde functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrClFO2 |
|---|---|
Peso molecular |
253.45 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H |
Clave InChI |
KWJYXCSWOGLZBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)C=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


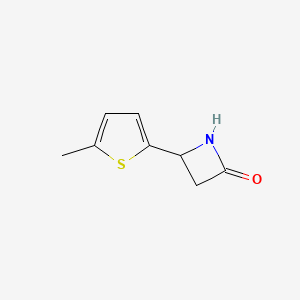
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
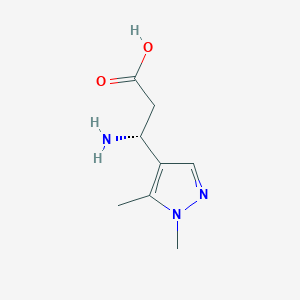
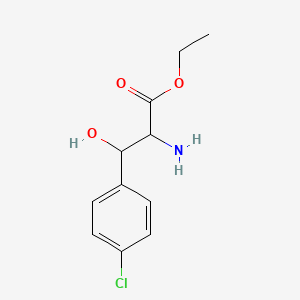
![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
